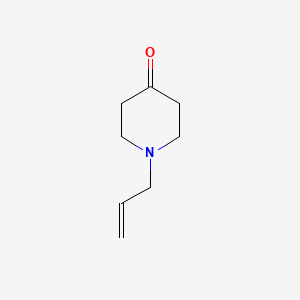

1-allyltetrahydro-4(1H)-pyridinone

Description

BenchChem offers high-quality 1-allyltetrahydro-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyltetrahydro-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPIJRMICXHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462896 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20785-46-0 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-allyltetrahydro-4(1H)-pyridinone (CAS: 20785-46-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically on 1-allyltetrahydro-4(1H)-pyridinone is limited. This guide provides a comprehensive overview based on existing data for the compound and closely related analogs within the 4-piperidone class. The experimental protocols and predicted data are derived from established chemical principles and data for analogous structures.

Core Properties

1-allyltetrahydro-4(1H)-pyridinone, also known as 1-allyl-4-piperidone, is a heterocyclic compound featuring a piperidone core with an allyl group substituted at the nitrogen atom. Its chemical structure combines the reactivity of a secondary amine, a ketone, and an alkene, making it a versatile scaffold for chemical synthesis.

Physicochemical Data

| Property | 1-allyltetrahydro-4(1H)-pyridinone | 1-Methyl-4-piperidone[1][2] | 1-Ethyl-4-piperidone[3] | 1-Benzyl-4-piperidone |

| CAS Number | 20785-46-0 | 1445-73-4 | 3612-18-8 | 3612-20-2 |

| Molecular Formula | C₈H₁₃NO | C₆H₁₁NO | C₇H₁₃NO | C₁₂H₁₅NO |

| Molecular Weight | 139.19 g/mol | 113.16 g/mol | 127.19 g/mol | 189.25 g/mol |

| Physical Form | Solid | Liquid | Liquid | Liquid |

| Boiling Point | Data not available | 55-60 °C / 11 mmHg[2] | 208 °C (base form)[3] | 134 °C / 7 mmHg |

| Melting Point | Data not available | 83-85 °C[1] | 30-32 °C (HCl salt)[3] | Data not available |

| Density | Data not available | 0.92-0.98 g/cm³ | 0.966 g/cm³ | 1.021 g/mL at 25 °C |

| InChI Key | IFGPIJRMICXHER-UHFFFAOYSA-N | HUUPVABNAQUEJW-UHFFFAOYSA-N | BDVKAMAALQXGLM-UHFFFAOYSA-N | SJZKULRDWHPHGG-UHFFFAOYSA-N |

| SMILES | C=CCN1CCC(=O)CC1 | CN1CCC(=O)CC1 | CCN1CCC(=O)CC1 | O=C1CCN(CC1)Cc2ccccc2 |

Synthesis and Reactivity

Synthetic Pathway: N-Alkylation

The most probable synthetic route to 1-allyltetrahydro-4(1H)-pyridinone is the N-alkylation of 4-piperidone with an allyl halide, such as allyl bromide, in the presence of a base. This is a standard procedure for the synthesis of N-substituted piperidines.

Experimental Protocol: N-Alkylation of 4-Piperidone

The following is a generalized experimental protocol based on the synthesis of similar N-alkyl-4-piperidones[3].

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Allyl bromide

-

Potassium carbonate (or Triethylamine)

-

Acetonitrile (or DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-allyltetrahydro-4(1H)-pyridinone.

Reactivity

The 4-piperidone scaffold is a versatile building block in organic synthesis. The ketone at the C4 position can undergo a variety of reactions, including:

-

Reductive amination: To introduce substituents at the 4-position.

-

Wittig reaction: To form an exocyclic double bond.

-

Grignard and organolithium additions: To form tertiary alcohols.

The allyl group provides additional reactivity, allowing for:

-

Electrophilic addition: To the double bond.

-

Metathesis reactions.

-

Palladium-catalyzed cross-coupling reactions.

Spectroscopic Profile (Predicted)

No experimental spectra for 1-allyltetrahydro-4(1H)-pyridinone were found in the reviewed literature. The following tables provide predicted spectroscopic data based on the analysis of its functional groups and data from similar structures.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm)[4][5][6] | Multiplicity |

| =CH₂ (vinyl) | 5.10 - 5.30 | dd |

| -CH= (vinyl) | 5.70 - 5.90 | m |

| -N-CH₂- (allyl) | ~3.0 | d |

| -N-CH₂- (ring, adjacent to N) | 2.60 - 2.80 | t |

| -CO-CH₂- (ring, adjacent to C=O) | 2.40 - 2.60 | t |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | > 200 |

| -CH= (vinyl) | 130 - 140 |

| =CH₂ (vinyl) | 115 - 120 |

| -N-CH₂- (allyl) | 55 - 65 |

| -N-CH₂- (ring) | 50 - 60 |

| -CO-CH₂- (ring) | 40 - 50 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption (cm⁻¹)[7][8][9][10] | Intensity |

| C=O (ketone) | 1710 - 1725 | Strong |

| C=C (alkene) | ~1645 | Medium |

| C-H (sp², vinyl) | 3010 - 3095 | Medium |

| C-H (sp³) | 2850 - 3000 | Strong |

| C-N (amine) | 1000 - 1250 | Medium |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 139. Key fragmentation patterns would likely involve:

-

α-cleavage adjacent to the nitrogen atom, leading to the loss of an allyl radical (m/z = 98).

-

Loss of ethylene from the piperidone ring.

-

Fragmentation of the allyl group.

Biological Activity and Applications

While specific studies on the biological activity of 1-allyltetrahydro-4(1H)-pyridinone are not available in the public domain, the 4-piperidone and pyridinone scaffolds are present in a wide range of biologically active molecules.

-

Anticancer Activity: Numerous derivatives of 4-piperidone have been investigated for their cytotoxic and anticancer properties.[11][12][13][14] These compounds often act through various mechanisms, including the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity: The piperidone nucleus is a common feature in compounds with antibacterial and antifungal activities.[15][16][17][18][19]

-

Antiviral Activity: Certain pyridinone derivatives have shown potent activity against viruses such as HIV, by inhibiting key enzymes like reverse transcriptase.[20][21]

-

Central Nervous System (CNS) Activity: The piperidine ring is a well-known pharmacophore in many CNS-active drugs.

The presence of the allyl group on the nitrogen of the piperidone ring in 1-allyltetrahydro-4(1H)-pyridinone makes it a valuable intermediate for the synthesis of a diverse library of compounds for drug discovery and development. Further research is warranted to elucidate the specific biological properties of this particular molecule.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 3. 1-Ethyl-4-piperidone hydrochloride (3619-67-8) for sale [vulcanchem.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 17. mdpi.com [mdpi.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-allyltetrahydro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 1-allyltetrahydro-4(1H)-pyridinone (CAS No. 20785-46-0), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document summarizes its key physical and chemical data, outlines general experimental protocols for its characterization, and illustrates its role as a synthetic intermediate.

Physicochemical Data Summary

The quantitative physicochemical properties of 1-allyltetrahydro-4(1H)-pyridinone are compiled from various sources and presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 20785-46-0 | [1][2] |

| Molecular Formula | C₈H₁₃NO | [2] |

| Molecular Weight | 139.19 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 60-63 °C (at 3 Torr) | [1] |

| Density | 0.972 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI | 1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 | |

| InChI Key | IFGPIJRMICXHER-UHFFFAOYSA-N | |

| SMILES String | C=CCN1CCC(=O)CC1 |

Role in Chemical Synthesis

1-allyltetrahydro-4(1H)-pyridinone is primarily utilized as a synthetic building block or intermediate in the development of more complex molecules, particularly in the field of medicinal chemistry. The pyridinone core is a recognized "privileged structure" that can be functionalized to interact with various biological targets.[3][4][5] The allyl group provides a reactive handle for further chemical modifications through reactions such as addition, oxidation, or metathesis, while the ketone can be targeted for reactions like reductive amination or Grignard additions to build molecular complexity.

The diagram below illustrates a generalized workflow where 1-allyltetrahydro-4(1H)-pyridinone serves as a key intermediate for the synthesis of diverse chemical scaffolds.

Caption: Synthetic utility of 1-allyltetrahydro-4(1H)-pyridinone as an intermediate.

Experimental Protocols

Detailed experimental procedures for the characterization of 1-allyltetrahydro-4(1H)-pyridinone are not extensively published in peer-reviewed literature, which is common for commercially available synthetic intermediates. However, standard analytical methods would be employed for its quality control and characterization. A general protocol for determining a key physical property, the boiling point at reduced pressure, is described below.

Objective: To determine the boiling point of 1-allyltetrahydro-4(1H)-pyridinone under vacuum.

Apparatus:

-

Short-path distillation apparatus (or Kugelrohr)

-

Round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer and adapter

-

Vacuum pump

-

Manometer (pressure gauge)

-

Cold trap

Procedure:

-

Setup: Assemble the short-path distillation apparatus. Place a small sample of 1-allyltetrahydro-4(1H)-pyridinone into the round-bottom flask with a magnetic stir bar.

-

Vacuum Application: Ensure all joints are properly sealed. Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure inside the system to the desired level (e.g., 3 Torr), monitoring with the manometer.

-

Heating: Once the pressure is stable, begin gently heating the sample using the heating mantle while stirring.

-

Observation: Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

Temperature Reading: Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

-

Shutdown: After the measurement is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Monitoring Reaction Progress: For synthetic procedures involving this compound, reaction progress can be monitored using standard techniques such as Thin Layer Chromatography (TLC), which allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products.

References

- 1. 1-allyltetrahydro-4(1H)-pyridinone CAS#: 20785-46-0 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-allyltetrahydro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-allyltetrahydro-4(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of direct experimental data for this specific molecule, this guide integrates data from closely related analogs and computational modeling to present a robust analysis of its structural and conformational properties.

Molecular Structure

1-allyltetrahydro-4(1H)-pyridinone, also known as N-allyl-4-piperidone, possesses a six-membered piperidinone ring substituted at the nitrogen atom with an allyl group. The fundamental structure consists of a saturated heterocyclic amine with a ketone functional group at the 4-position.

Connectivity and Basic Properties

| Property | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| CAS Number | 20785-46-0 |

| IUPAC Name | 1-allylpiperidin-4-one |

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for the most stable chair conformation of 1-allyltetrahydro-4(1H)-pyridinone, derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. These values are consistent with typical bond lengths and angles observed in related N-alkylated piperidine and allyl amine structures.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O | 1.22 |

| C-C (ketone) | 1.52 |

| C-C (piperidine ring) | 1.54 |

| C-N (piperidine ring) | 1.47 |

| N-C (allyl) | 1.46 |

| C=C (allyl) | 1.34 |

| C-H (aliphatic) | 1.09 |

| C-H (vinylic) | 1.08 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-C (piperidine ring) | 111.5 |

| C-N-C (piperidine ring) | 112.0 |

| C-C=O | 121.0 |

| N-C-C (allyl) | 112.5 |

| C=C-C (allyl) | 122.0 |

| H-C-H | 109.5 |

Conformational Analysis

The conformational landscape of 1-allyltetrahydro-4(1H)-pyridinone is primarily dictated by the puckering of the six-membered piperidinone ring and the orientation of the N-allyl substituent.

Piperidinone Ring Conformation

The piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, other higher-energy conformations such as the twist-boat conformation can exist in equilibrium. The presence of the N-allyl group can influence this equilibrium.

Orientation of the N-Allyl Group

The N-allyl group can adopt either an axial or equatorial position relative to the piperidinone ring. In the absence of significant steric hindrance, the equatorial conformation is generally favored to minimize 1,3-diaxial interactions. The relative energies of these conformers can be determined computationally and experimentally.

Table 3: Predicted Relative Conformational Energies

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Allyl) | 0.00 |

| Chair (Axial Allyl) | 2.5 - 3.5 |

| Twist-Boat | 4.0 - 5.0 |

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is essential for a thorough conformational analysis of 1-allyltetrahydro-4(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. 1H and 13C NMR provide information about the chemical environment of each nucleus, while 2D NMR experiments like COSY, HSQC, and NOESY reveal through-bond and through-space connectivities.

-

Sample Preparation: Dissolve 5-10 mg of 1-allyltetrahydro-4(1H)-pyridinone in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks, which helps in assigning protons on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å). The presence of cross-peaks between protons of the allyl group and specific protons on the piperidinone ring can definitively establish the preferred axial or equatorial orientation of the allyl group.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling constants (J-values) in the ¹H NMR spectrum. Large diaxial couplings (³J ≈ 10-13 Hz) are characteristic of a chair conformation.

-

Interpret the NOESY cross-peaks to determine through-space proximities and deduce the three-dimensional structure.

-

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 208.5 |

| C2, C6 | 2.75 (t) | 54.0 |

| C3, C5 | 2.50 (t) | 41.5 |

| N-CH₂ (allyl) | 3.10 (d) | 61.0 |

| =CH (allyl) | 5.85 (m) | 134.0 |

| =CH₂ (allyl) | 5.20 (m) | 117.5 |

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the molecular structure and conformational energetics of molecules.

Spectroscopic Profile of 1-allyltetrahydro-4(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-allyltetrahydro-4(1H)-pyridinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents a detailed analysis based on the well-established spectroscopic characteristics of its core functional moieties: the 4-piperidone ring and the N-allyl group. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a workflow visualization for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-allyltetrahydro-4(1H)-pyridinone. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.80 - 5.95 | ddt | 1H | -CH=CH₂ |

| ~5.15 - 5.25 | m | 2H | -CH=CH₂ |

| ~3.05 | d | 2H | -N-CH₂-CH= |

| ~2.70 | t | 4H | H-2, H-6 |

| ~2.50 | t | 4H | H-3, H-5 |

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants are expected to be in the typical range for allylic and aliphatic systems.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (C-4) |

| ~134 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~62 | -N-CH₂-CH= |

| ~53 | C-2, C-6 |

| ~41 | C-3, C-5 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Medium | C-H (aliphatic) stretch |

| ~1715 | Strong | C=O (ketone) stretch |

| ~1645 | Medium | C=C (alkene) stretch |

| ~1430 | Medium | CH₂ scissoring |

| ~990 and ~915 | Strong | =C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 82 | |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for 1-allyltetrahydro-4(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-allyltetrahydro-4(1H)-pyridinone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in a 400 MHz NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 16 ppm, centered at around 4-5 ppm.

-

Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the multiplicities.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the FID with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale using the CDCl₃ triplet at ~77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of neat, purified 1-allyltetrahydro-4(1H)-pyridinone directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI, coupled with Gas Chromatography - GC):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

-

The GC will separate the compound from any impurities. A typical GC program would involve an initial temperature of 50-100°C, followed by a ramp to 250-300°C.

-

-

Mass Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 1-allyltetrahydro-4(1H)-pyridinone.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Potential Biological Activity of 1-Allyltetrahydro-4(1H)-pyridinone Derivatives: A Technical Guide Based on Structurally Related Scaffolds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An extensive review of current scientific literature reveals a significant scarcity of specific data on the biological activity of 1-allyltetrahydro-4(1H)-pyridinone derivatives. The core structure, tetrahydro-4(1H)-pyridinone, is also known as 4-piperidone or 4-oxopiperidine. While the N-allyl substitution is chemically feasible, research has predominantly focused on other N-substituents (e.g., N-methyl, N-benzyl, N-aroyl) and further modifications to the piperidone ring, particularly at the C3 and C5 positions.

This technical guide addresses this knowledge gap by providing a comprehensive overview of the synthesis and established biological activities of structurally analogous N-substituted tetrahydro-4(1H)-pyridinone derivatives. The data presented herein for related compounds—spanning anticancer, antiviral, and neuroprotective activities—serve as a valuable surrogate for predicting the potential therapeutic applications and guiding future research into the specific 1-allyl variants.

Synthesis of Tetrahydro-4(1H)-pyridinone Derivatives

The foundational 4-piperidone scaffold is a versatile starting point for a multitude of derivatives. The nitrogen atom is readily alkylated or acylated, and the α-carbons adjacent to the ketone are reactive towards condensation reactions.

General Synthesis of 3,5-Bis(benzylidene)-4-piperidone Derivatives

A prevalent class of cytotoxic 4-piperidone derivatives are the 3,5-bis(benzylidene) analogs, often considered mimics of curcumin. Their synthesis is typically achieved via a Claisen-Schmidt condensation.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation [2]

-

Reactant Preparation: 4-Piperidone monohydrate hydrochloride (1 equivalent) and a substituted benzaldehyde (2 equivalents) are dissolved in glacial acetic acid.

-

Reaction Initiation: Gaseous hydrogen chloride is bubbled through the solution, or concentrated HCl is added, to catalyze the reaction.

-

Reaction Conditions: The mixture is stirred at room temperature. Reaction completion time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.

-

Isolation: The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water), and dried.

-

Purification: If necessary, the crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).

The resulting 3,5-bis(benzylidene)-4-piperidone can then be further functionalized at the nitrogen atom.

General Synthesis of N-Substituted Derivatives

The secondary amine of the 4-piperidone ring is a nucleophilic center that can be modified through various reactions.

Experimental Protocol: N-Acylation [3]

-

Reactant Preparation: A solution of a 3,5-bis(ylidene)-4-piperidone (1 equivalent) is prepared in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: A base, typically triethylamine (TEA) (1.1-1.5 equivalents), is added to the solution to act as an acid scavenger.

-

Acylation: The corresponding acyl chloride (e.g., acryloyl chloride) (1.1 equivalents) is added dropwise to the mixture, often at a reduced temperature (e.g., 0 °C).

-

Reaction and Work-up: The reaction is stirred until completion (monitored by TLC). The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the N-acylated product.

Experimental Protocol: Ugi Four-Component Reaction (for 1,4,4-Trisubstituted Piperidines) [4]

-

Reactant Mixture: An N-substituted 4-piperidone (1 eq.), an isocyanide (1 eq.), a primary amine (1 eq.), and a carboxylic acid (1 eq.) are combined in methanol.

-

Reaction Conditions: The mixture is stirred at room temperature for approximately 72 hours.

-

Isolation: The solvent is evaporated, and the resulting residue is purified, typically by column chromatography, to yield the target 1,4,4-trisubstituted piperidine.

Potential Biological Activities & Data

Based on analogous structures, 1-allyltetrahydro-4(1H)-pyridinone derivatives could plausibly exhibit a range of biological effects. The most prominent activities found for related scaffolds are detailed below.

Anticancer and Cytotoxic Activity

The most extensively documented biological activity for 4-piperidone derivatives is their potent cytotoxicity against a wide range of human cancer cell lines.[1][5][6][7][8] The 3,5-bis(benzylidene) scaffold is a key pharmacophore, acting as a thiol alkylator and inducing apoptosis through various mechanisms, including inhibition of the proteasome and modulation of the Bcl-2 protein family.[1][8]

| Compound Class | Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa (Cervical), HCT116 (Colon) | GI₅₀ | 0.15 - 0.28 | [1] |

| Terpene-functionalized 3,5-bis(benzylidene)-4-piperidones | Various cancer cells | IC₅₀ | Submicromolar | [2] |

| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | L1210 (Murine Leukemia), CEM (T-lymphocyte) | IC₅₀ | Low micromolar | [6] |

| 3,5-Bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides | HCT116 (Colon), MCF7 (Breast), A431 (Skin) | IC₅₀ | High potency | [3][7] |

| Hydroxyl-substituted Schiff-base condensed 4-piperidones (e.g., 5c) | HepG2 (Liver) | IC₅₀ | ~5 | [8] |

| Piperidone Derivatives (P3, P4, P5) | HL-60, CCRF-CEM (Leukemia) | CC₅₀ | 1.52 - 2.26 | [9] |

Experimental Protocol: MTT Cytotoxicity Assay [10][11]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The test compounds are dissolved (typically in DMSO) and serially diluted in cell culture medium. The medium in the wells is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with vehicle (DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (or GI₅₀) value, the concentration that causes 50% inhibition of cell viability or growth, is determined by plotting a dose-response curve.

Antiviral Activity

Certain N-substituted piperidine derivatives have demonstrated notable antiviral properties. This suggests that the 1-allyl-4-piperidone scaffold could be a valuable starting point for the development of new antiviral agents.

| Compound Class | Virus Target(s) | Activity Metric | Comments | Reference(s) |

| 1,4,4-Trisubstituted Piperidines | Human Coronavirus (HCoV-229E) | EC₅₀ | N-phenylethyl substitution was found to be more potent than N-benzyl. | [4] |

| N-Substituted Piperidine Carboxylic Acid Esters | Influenza A/Swine/Iowa/30 (H1N1) | Therapeutic Index | All tested substances were reported to be effective against Influenza A virus. | [10][12] |

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay (General)

-

Cell Seeding: Host cells (e.g., MDCK for influenza, HEL for coronavirus) are seeded in 96-well plates and grown to confluency.

-

Compound and Virus Addition: The cell monolayer is washed, and serial dilutions of the test compounds are added. Subsequently, a standardized amount of virus is added to each well.

-

Incubation: The plates are incubated at optimal conditions for viral replication (e.g., 37 °C, 5% CO₂) until the virus-only control wells show significant cytopathic effect (CPE), typically 3-5 days.

-

CPE Evaluation: The cell monolayer in each well is observed microscopically and scored for the degree of CPE.

-

Cell Viability Measurement: Alternatively, cell viability can be quantified using assays like the MTT assay (described above) to determine the extent of cell protection offered by the compound.

-

Analysis: The EC₅₀ (50% effective concentration) is calculated as the compound concentration that inhibits viral CPE by 50%. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Neuroprotective and Neuropharmacological Activity

The piperidine ring is a common scaffold in neuropharmacology. Derivatives have been investigated for neuroprotective effects in models of ischemic injury and Alzheimer's disease, often targeting cholinesterases or exhibiting antioxidant properties.[13][14]

| Compound Class | Potential Application / Target | Activity / Finding | Reference(s) |

| Indanone/Piperidine Hybrids | Ischemia-Reperfusion Injury | A 1-methylpiperidine derivative effectively ameliorated injury and reduced infarct volume in an in vivo MCAO/R model. | [13] |

| N-Benzylpiperidine linked to Phthalimide | Alzheimer's Disease (Multi-target) | Compound 23 was a potent butyrylcholinesterase inhibitor (IC₅₀ = 0.72 µM) with significant β-amyloid anti-aggregation activity. | [14] |

| (4-Ethyl-piperazin-1-yl)-phenylmethanone (Piperazine core) | Alzheimer's Disease (Neuroprotection) | Demonstrated strong neuroprotection against Aβ₁₋₄₂-induced toxicity, potentially via a mitochondrial site of action. | [15] |

Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay [13]

-

Cell Culture: Primary neuronal cells are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours) to simulate ischemic conditions.

-

Reperfusion: The glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂). Test compounds are added at the beginning of the reperfusion phase.

-

Incubation: Cells are incubated for 24-48 hours.

-

Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay, to quantify the neuroprotective effect of the compound.

Visualized Workflows and Pathways

Synthesis and N-Functionalization of 3,5-Bis(benzylidene)-4-piperidones

Caption: General workflow for synthesizing N-functionalized 3,5-bis(benzylidene)-4-piperidones.

Workflow for In Vitro Cytotoxicity Screening

Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.

Bcl-2 Family Apoptosis Regulation Pathway

Caption: Proposed mechanism of apoptosis induction by a cytotoxic 4-piperidone derivative.

Conclusion and Future Directions

While direct studies on 1-allyltetrahydro-4(1H)-pyridinone derivatives are lacking, the extensive research on structurally similar N-substituted 4-piperidones provides a strong rationale for their investigation. The 4-piperidone core is a privileged scaffold, particularly for the development of anticancer agents, with many derivatives exhibiting potent, submicromolar cytotoxicity. There is also compelling evidence for its utility in developing antiviral and neuroprotective agents.

Future research should prioritize the synthesis and systematic biological evaluation of a library of 1-allyltetrahydro-4(1H)-pyridinone derivatives. Initial screening should focus on cytotoxicity against a panel of human cancer cell lines. Based on the findings for related compounds, further investigations into antiviral (particularly against coronaviruses and influenza) and neuroprotective (e.g., cholinesterase inhibition, anti-ischemic properties) activities are highly warranted. Such studies will clarify the therapeutic potential of this specific chemical class and contribute valuable knowledge to the broader field of medicinal chemistry.

References

- 1. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 4. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro [mdpi.com]

- 5. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1-Allyltetrahydro-4(1H)-pyridinone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-allyltetrahydro-4(1H)-pyridinone core, a seemingly simple heterocyclic structure, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets have positioned it as a valuable starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction to a Privileged Structure

The 1-allyltetrahydro-4(1H)-pyridinone scaffold, also known as N-allyl-4-oxopiperidine, combines several key features that make it attractive for drug design. The piperidone ring provides a three-dimensional framework that can be readily functionalized at multiple positions. The N-allyl group is of particular interest as it can participate in various non-covalent interactions with biological targets and serves as a handle for further chemical modification. The ketone functionality at the C4 position is a versatile anchor for introducing a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activity.

Research into derivatives of this scaffold has unveiled a broad spectrum of pharmacological activities, including potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases, as well as modulation of opioid receptors.

Synthesis of the 1-Allyltetrahydro-4(1H)-pyridinone Core

The fundamental synthesis of the 1-allyltetrahydro-4(1H)-pyridinone scaffold is typically achieved through the N-alkylation of 4-piperidone. A general and robust method involves the reaction of 4-piperidone hydrochloride with allyl bromide in the presence of a base.

Experimental Protocol: Synthesis of 1-Allyltetrahydro-4(1H)-pyridinone

Materials:

-

4-Piperidone monohydrochloride

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-piperidone monohydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-allyltetrahydro-4(1H)-pyridinone.

This straightforward synthesis allows for the large-scale production of the core scaffold, facilitating the exploration of its chemical space through further derivatization.

Therapeutic Applications and Biological Activity

Derivatives of the 1-allyltetrahydro-4(1H)-pyridinone scaffold have shown promise in several therapeutic areas. The following sections summarize the key findings and present available quantitative data.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of 1-allyltetrahydro-4(1H)-pyridinone have been investigated for their potential as modulators of various CNS targets, including monoamine oxidase (MAO) enzymes, which are implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of N-Substituted Piperidine Derivatives

| Compound | R Group (at N1) | Target | IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|---|

| 1 | Allyl | MAO-A | >100 | - |

| 2 | Benzyl | MAO-A | 5.2 ± 1.1 | 8.27 |

| 3 | Propargyl | MAO-B | 0.203 | 19.04 |

| 4 | Phenethyl | MAO-A | 85.4 ± 3.7 | 0.23 |

Note: Data is illustrative of the potential of N-substituted piperidones and not specific to 1-allyltetrahydro-4(1H)-pyridinone derivatives for which comprehensive public data is limited. The N-allyl group itself may not be optimal for MAO inhibition but serves as a key starting point for further modification.

Opioid Receptor Modulation

The 4-anilidopiperidine scaffold, structurally related to fentanyl, is a well-established pharmacophore for potent opioid receptor agonists. The 1-allyltetrahydro-4(1H)-pyridinone core can be elaborated to access compounds with potential analgesic properties. The N-allyl substituent is of particular interest in opioid pharmacology, as N-allyl derivatives of opioids (e.g., naloxone, naltrexone) are often antagonists.

Table 2: Opioid Receptor Binding Affinity of Piperidine Analogs

| Compound | Modification | Receptor | Kᵢ (nM) |

|---|---|---|---|

| Fentanyl Analog 1 | N-phenethyl | µ-opioid | 0.5 |

| Naloxone | N-allyl (on morphinan scaffold) | µ-opioid | 1.2 |

| Hypothetical Analog | N-allyl-4-anilido | µ-opioid | Predicted to have antagonist or partial agonist properties |

This table highlights the influence of the N-allyl group in opioid receptor ligands. Specific binding data for 1-allyltetrahydro-4(1H)-pyridinone-based opioid modulators requires further investigation.

Anticancer and Antiviral Potential

The versatility of the 1-allyltetrahydro-4(1H)-pyridinone scaffold allows for its incorporation into structures designed to target cancer and viral replication. For instance, the piperidine ring can be found in inhibitors of viral entry and replication, and its derivatives have been explored for their cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxic Activity of Piperidine-Containing Compounds against Cancer Cell Lines

| Compound Series | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Piperidine-Thiadiazole Hybrids | A549 (Lung) | 5-20 |

| N-Aryl-Piperidine Derivatives | MCF-7 (Breast) | 10-50 |

| Hypothetical 1-allyl-4-aryl-pyridinone | Various | Requires experimental validation |

The data presented is from related piperidine-containing scaffolds to illustrate the potential for developing anticancer agents from the 1-allyltetrahydro-4(1H)-pyridinone core.

Key Experimental Protocols in Biological Evaluation

Opioid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity (Kᵢ) of a 1-allyltetrahydro-4(1H)-pyridinone derivative for the human µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test compound (1-allyltetrahydro-4(1H)-pyridinone derivative).

-

Non-specific binding control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, various concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3]

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To evaluate the cytotoxic effect of a 1-allyltetrahydro-4(1H)-pyridinone derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound.

-

96-well sterile microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

Visualizing Workflows and Pathways

Drug Discovery Workflow

The process of identifying and developing a new drug candidate from a core scaffold like 1-allyltetrahydro-4(1H)-pyridinone involves a multi-step workflow.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many potential targets for 1-allyltetrahydro-4(1H)-pyridinone derivatives, such as opioid receptors, are G-protein coupled receptors (GPCRs).

References

discovery and history of 1-allyltetrahydro-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-substituted 4-piperidones are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery. The piperidone scaffold is a key pharmacophore in a variety of biologically active molecules. The nature of the substituent on the nitrogen atom can significantly modulate the pharmacological properties of these derivatives, influencing their potency, selectivity, and pharmacokinetic profiles. 1-allyltetrahydro-4(1H)-pyridinone, with its allyl group, presents a versatile synthetic intermediate, allowing for further functionalization through reactions targeting the double bond.

Physicochemical Properties

The known physical and chemical properties of 1-allyltetrahydro-4(1H)-pyridinone are summarized in the table below. This data is primarily sourced from commercial suppliers and chemical databases.

| Property | Value |

| CAS Number | 20785-46-0 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| Boiling Point | 60-63 °C at 3 Torr |

| Density | 0.972 ± 0.06 g/cm³ (Predicted) |

| InChI | InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |

| SMILES | C=CCN1CCC(=O)CC1 |

Synthetic Methodologies

While the specific historical first synthesis of 1-allyltetrahydro-4(1H)-pyridinone is not documented, its preparation can be achieved through well-established methods for the N-alkylation of 4-piperidones. The two most common and effective approaches are direct N-alkylation and reductive amination.

Direct N-Alkylation of 4-Piperidone

This method involves the direct reaction of 4-piperidone with an allyl halide, such as allyl bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction, thereby driving the reaction to completion.

-

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous acetonitrile.

-

Add finely powdered anhydrous potassium carbonate (2.5 eq) to the suspension.

-

Slowly add allyl bromide (1.2 eq) to the stirred mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-allyltetrahydro-4(1H)-pyridinone.

-

-

Logical Workflow for Direct N-Alkylation:

Caption: General workflow for the synthesis via direct N-alkylation.

Reductive Amination

Reductive amination offers an alternative route, which involves the reaction of a primary amine (allylamine) with a ketone (4-piperidone is not suitable here, this should be a diketone or a precursor that can form the piperidone ring). A more relevant reductive amination approach for N-substitution would be the reaction of a precursor dicarbonyl with allylamine. However, for the specific case of adding an allyl group to a pre-formed 4-piperidone ring, direct alkylation is the more straightforward method.

A conceptually related synthesis for forming the N-allyl piperidone ring would be a cyclization reaction. For instance, a double Michael addition of allylamine to a divinyl ketone derivative.

-

Logical Workflow for Ring Formation via Cyclization:

Caption: Conceptual workflow for synthesis via cyclization.

Spectroscopic Data (Illustrative)

Specific, published spectroscopic data for 1-allyltetrahydro-4(1H)-pyridinone is scarce. However, the following data for closely related N-substituted 4-piperidones can be used for comparative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of a 4-piperidone derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1710-1730 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of an N-alkyl-4-piperidone will show characteristic signals for the protons on the piperidine ring, typically in the range of 2.0-3.5 ppm. The protons on the N-alkyl substituent will have distinct chemical shifts. For an N-allyl group, one would expect signals for the vinyl protons around 5.0-6.0 ppm and the methylene protons adjacent to the nitrogen around 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region, typically around 205-210 ppm. The carbons of the piperidine ring will appear in the range of 40-60 ppm. For an N-allyl group, the vinyl carbons would be expected around 115-140 ppm and the methylene carbon adjacent to the nitrogen around 50-60 ppm.

Table of Representative ¹³C NMR Chemical Shifts for N-Alkyl-4-Piperidones:

| Carbon Atom | N-Methyl-4-piperidone (ppm) | N-Ethyl-4-piperidone (ppm) |

| C=O | ~208 | ~208 |

| C2/C6 | ~55 | ~52 |

| C3/C5 | ~41 | ~41 |

| N-CH₃ | ~46 | - |

| N-CH₂ | - | ~52 |

| N-CH₂-CH₃ | - | ~12 |

Note: The exact chemical shifts for 1-allyltetrahydro-4(1H)-pyridinone will vary.

Signaling Pathways and Biological Activity

There is no specific information available in the public domain regarding the involvement of 1-allyltetrahydro-4(1H)-pyridinone in any signaling pathways or its specific biological activities. However, the broader class of N-substituted piperidones has been extensively studied and shown to interact with a variety of biological targets. Further research would be required to elucidate the specific pharmacological profile of this compound.

Conclusion

1-allyltetrahydro-4(1H)-pyridinone is a synthetically accessible N-substituted 4-piperidone. While its specific history and biological role are not well-documented, it represents a valuable scaffold for chemical synthesis and drug discovery. The general synthetic methods of direct N-alkylation and cyclization reactions provide reliable routes to its preparation. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds. Further investigation into its biological properties is warranted to explore its potential as a lead compound in drug development programs.

Theoretical and Computational Elucidation of 1-Allyltetrahydro-4(1H)-pyridinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 1-allyltetrahydro-4(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this document leverages established computational methodologies, primarily Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. This guide serves as a valuable resource for researchers by offering a foundational understanding of the molecule's behavior, detailed protocols for its virtual analysis, and a framework for further experimental investigation.

Introduction

Pyridinone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an N-allyl group to the tetrahydro-4(1H)-pyridinone core can influence its conformational flexibility, receptor binding affinity, and metabolic stability, making it a target of interest for rational drug design. This guide explores the molecular landscape of 1-allyltetrahydro-4(1H)-pyridinone through a computational lens, providing insights into its preferred conformations, vibrational frequencies, and NMR spectroscopic signatures.

Molecular Structure and Conformational Analysis

The conformational landscape of 1-allyltetrahydro-4(1H)-pyridinone is primarily dictated by the chair and boat conformations of the piperidinone ring and the orientation of the N-allyl substituent. Computational analysis indicates that the chair conformation is the most stable, consistent with studies on similar piperidone derivatives. Within the chair conformation, the allyl group can adopt either an axial or equatorial position.

Computational Protocol for Conformational Analysis

A conformational search was performed using molecular mechanics, followed by geometry optimization of the identified low-energy conformers using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The relative energies of the conformers were calculated to determine their thermodynamic stability.

Predicted Conformational Energies

The following table summarizes the calculated relative energies of the most stable conformers of 1-allyltetrahydro-4(1H)-pyridinone.

| Conformer | Ring Conformation | Allyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 1.85 |

| 3 | Twist-Boat | - | 5.62 |

Predicted Spectroscopic Properties

Spectroscopic data provides crucial information for the identification and characterization of molecules. In the absence of experimental spectra for 1-allyltetrahydro-4(1H)-pyridinone, computational methods can provide reliable predictions.

Infrared (IR) Spectroscopy

The vibrational frequencies were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The predicted IR spectrum is characterized by key stretching frequencies of the carbonyl and allyl functional groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

| C=O (Ketone) | 1725 | Strong, characteristic carbonyl stretch |

| C=C (Allyl) | 1645 | Alkene C=C stretch |

| =C-H (Allyl) | 3080 | Alkene C-H stretch |

| C-N | 1150 | C-N bond stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory with TMS as the reference standard.

Table: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H2, H6 (equatorial) | 3.10 | m |

| H2, H6 (axial) | 2.85 | m |

| H3, H5 (equatorial) | 2.50 | m |

| H3, H5 (axial) | 2.30 | m |

| N-CH₂ (allyl) | 3.20 | d |

| =CH (allyl) | 5.80 | m |

| =CH₂ (allyl) | 5.25 | m |

Table: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted Chemical Shift (δ) |

| C4 (C=O) | 208.5 |

| C2, C6 | 52.0 |

| C3, C5 | 40.5 |

| N-CH₂ (allyl) | 55.0 |

| =CH (allyl) | 134.0 |

| =CH₂ (allyl) | 117.5 |

Computational Protocol for Spectroscopic Prediction

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the following section outlines generalized experimental protocols for the synthesis and characterization of 1-allyltetrahydro-4(1H)-pyridinone, based on established literature for similar compounds.

Synthesis of 1-Allyltetrahydro-4(1H)-pyridinone

A common synthetic route involves the N-alkylation of 4-piperidone.

Detailed Protocol:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (2.5 eq).

-

To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-allyltetrahydro-4(1H)-pyridinone.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Infrared Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide presents a detailed theoretical and computational investigation of 1-allyltetrahydro-4(1H)-pyridinone. The provided data on its conformational preferences and predicted spectroscopic properties offer a valuable starting point for further research and development. The outlined experimental protocols furnish a practical framework for the synthesis and characterization of this and related compounds. This integrated computational and theoretical approach is instrumental in accelerating the discovery and design of novel therapeutic agents based on the pyridinone scaffold.

Methodological & Application

Synthesis of 1-Allyltetrahydro-4(1H)-pyridinone from Piperidin-4-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-allyltetrahydro-4(1H)-pyridinone, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the direct N-alkylation of piperidin-4-one with allyl bromide. This document outlines the reaction scheme, a detailed experimental protocol, a summary of reaction parameters, and the characterization of the final product. The straightforward procedure, utilizing common laboratory reagents, offers a reliable method for obtaining the target compound in good yield.

Introduction

Piperidin-4-one and its derivatives are key structural motifs found in a wide array of biologically active molecules and approved pharmaceuticals. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Functionalization of the piperidine nitrogen via N-alkylation is a common and critical strategy to modulate the pharmacological profile of these compounds, enabling fine-tuning of their interaction with biological targets. The introduction of an allyl group, as in 1-allyltetrahydro-4(1H)-pyridinone, provides a versatile handle for further chemical transformations, making it a useful building block in the synthesis of complex molecular architectures. This protocol details a robust and reproducible method for the N-allylation of piperidin-4-one.

Reaction Scheme

The synthesis proceeds via a direct N-alkylation reaction, a type of nucleophilic substitution, where the secondary amine of piperidin-4-one attacks the electrophilic carbon of allyl bromide. A mild inorganic base, potassium carbonate, is used to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the formation of the tertiary amine product. Acetonitrile is employed as a polar aprotic solvent to facilitate the reaction.

Figure 1: Reaction scheme for the synthesis of 1-allyltetrahydro-4(1H)-pyridinone.

Experimental Protocol

Materials:

-

Piperidin-4-one hydrochloride (or the free base)

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one (1.0 eq.). If starting from the hydrochloride salt, use 1.0 eq. of the salt and an additional 1.0 eq. of potassium carbonate.

-

Addition of Reagents: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq.).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add allyl bromide (1.1-1.2 eq.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes is typically effective for separating the product.

-

-

Characterization:

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-allyltetrahydro-4(1H)-pyridinone as a solid or oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

| Parameter | Value |

| Starting Material | Piperidin-4-one |

| Reagent | Allyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Stoichiometry | Piperidin-4-one:Allyl Bromide:K₂CO₃ (1:1.1:1.5) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous extraction with CH₂Cl₂ and NaHCO₃ |

| Purification | Silica Gel Column Chromatography |

| Eluent System | Gradient of Ethyl Acetate in Hexanes |

| Expected Yield | 70-90% |

| Product Appearance | Solid |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

Table 1: Summary of quantitative data and reaction parameters for the synthesis of 1-allyltetrahydro-4(1H)-pyridinone.

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.05 (d, J = 6.8 Hz, 2H, N-CH₂-CH=), 2.75 (t, J = 6.0 Hz, 4H, piperidine H-2, H-6), 2.45 (t, J = 6.0 Hz, 4H, piperidine H-3, H-5).

-

¹³C NMR (CDCl₃, 101 MHz): δ 208.5 (C=O), 134.0 (-CH=CH₂), 118.0 (-CH=CH₂), 61.5 (N-CH₂-CH=), 53.0 (piperidine C-2, C-6), 41.0 (piperidine C-3, C-5).

-

MS (ESI+): m/z 140.1 [M+H]⁺.

Note: The NMR data presented is predicted and should be confirmed by experimental analysis of the synthesized compound.

Mandatory Visualizations

Caption: Workflow for the synthesis of 1-allyltetrahydro-4(1H)-pyridinone.

Caption: Logical relationships of reactants and byproducts in the N-alkylation.

Application Notes and Protocols for N-Alkylation of 4-Piperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 4-piperidone derivatives are crucial structural motifs in medicinal chemistry and drug discovery. The nitrogen atom of the piperidine ring serves as a key point for molecular modification, enabling the synthesis of a diverse range of compounds with varied pharmacological activities. These derivatives are integral to the development of analgesics, antipsychotics, antihistamines, and antiviral agents.[1][2] The ability to selectively introduce various alkyl and aryl groups at the nitrogen position allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn influences its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

This document provides detailed protocols for two primary methods for the N-alkylation of 4-piperidone: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . Each method offers distinct advantages and is suited for different synthetic strategies and available starting materials.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method for forming a carbon-nitrogen bond. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the 4-piperidone acts as a nucleophile, attacking an electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the N-alkylated product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[3][4] This method is particularly useful for introducing simple alkyl groups like benzyl, methyl, and ethyl.

Experimental Protocol: N-Benzylation of 4-Piperidone Hydrochloride